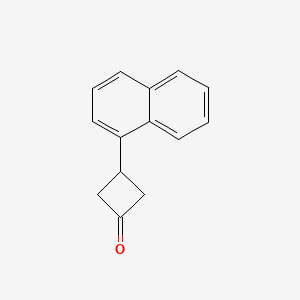

3-(1-Naphthyl)cyclobutanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-naphthalen-1-ylcyclobutan-1-one |

InChI |

InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2 |

InChI Key |

OVLLSKWNTYXKSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Naphthyl Cyclobutanone Derivatives

Strategies for Cyclobutane (B1203170) Ring Formation with Naphthyl Functionality

[2+2] Cycloaddition Approaches for Naphthyl-Substituted Cyclobutanones

The [2+2] cycloaddition is a powerful tool for constructing four-membered rings. researchgate.netacs.org This typically involves the reaction of two unsaturated components, such as two olefins or an olefin and a ketene (B1206846), to form a cyclobutane ring. researchgate.net In the context of 3-(1-Naphthyl)cyclobutanone, this would likely involve the reaction of 1-vinylnaphthalene (B14741) with a suitable ketene equivalent. While the [2+2] photocycloaddition is a frequently used method for creating carbocyclic products, specific conditions and outcomes for the reaction involving 1-vinylnaphthalene to yield a cyclobutanone (B123998) are not detailed in the available literature. acs.org

Ketenes and Olefin Cycloaddition Routes to this compound

The reaction of a ketene with an olefin is a common method for synthesizing cyclobutanones. nih.gov Theoretically, this compound could be synthesized via the [2+2] cycloaddition of a suitable ketene with 1-vinylnaphthalene. The regioselectivity of such a reaction would be crucial in determining the substitution pattern of the resulting cyclobutanone. While general procedures for the cycloaddition of dibromoketene with olefins to yield α,α-dibromocyclobutanones are known, specific application to 1-vinylnaphthalene is not reported. researchgate.net

Advanced Stereoselective and Regioselective Preparations of Arylcyclobutanones

The development of stereoselective and regioselective methods for the synthesis of arylcyclobutanones is an active area of research. organic-chemistry.org These methods often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. For instance, catalytic asymmetric 1,4-C-H alkylation of diazoketones has been shown to be effective for the stereoselective construction of some cyclobutanone structures. organic-chemistry.org However, the application of these advanced techniques to synthesize this compound with high stereocontrol has not been specifically documented. Similarly, while methods for the diastereoselective synthesis of 2,3-disubstituted cyclobutanones from α-hydroxycyclopropyl carbinols have been developed, examples with a naphthyl substituent are not provided. nih.gov

Precursor Design and Synthesis for this compound Scaffolds

The logical precursor for many potential synthetic routes to this compound would be 1-vinylnaphthalene. This compound is commercially available and its chemical properties are documented. nih.govsigmaaldrich.com Other potential precursors would depend on the specific synthetic strategy employed. For example, a ketene-olefin cycloaddition approach would require a suitable ketene precursor in addition to 1-vinylnaphthalene. researchgate.net An alternative approach could involve the functionalization of a pre-existing cyclobutanone ring, for which a variety of 3-substituted cyclobutanone derivatives serve as useful intermediates. researchgate.net

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity in this compound Synthesis

The optimization of reaction conditions is a critical step in any synthesis to maximize yield and selectivity while minimizing side products and environmental impact. liskonchem.com For the synthesis of a naphthyl-substituted cyclobutanone, key parameters to optimize would include the choice of catalyst, solvent, temperature, and reaction time. For instance, in metal-catalyzed reactions, the selection of the appropriate metal and ligand combination can be crucial for achieving high efficiency and stereoselectivity. liskonchem.com Visible-light-induced photoannulation has been optimized for naphthyl cyclopropane (B1198618) carboxylic esters, indicating that photochemical methods are viable for reactions involving naphthyl groups, though this has not been specifically applied to cyclobutanone synthesis. researchgate.net Without specific examples of the synthesis of this compound, a detailed discussion of the optimization of its synthesis remains speculative and would be based on analogies to the synthesis of other arylcyclobutanones.

Mechanistic Investigations of 3 1 Naphthyl Cyclobutanone Reactivity and Transformations

Acid-Catalyzed Ring Opening and Rearrangement Pathways of 3-(1-Naphthyl)cyclobutanone

The acid-catalyzed treatment of cyclobutanones is a well-established method for inducing ring-opening and rearrangement reactions, driven by the release of ring strain. In the case of this compound, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of one of the adjacent C-C bonds. The presence of the 1-naphthyl group is critical in directing the subsequent electronic events. The mechanism can be complex, often proceeding through a series of carbocationic intermediates that lead to structurally diverse products. nih.govresearchgate.net The pathway is analogous in principle to the acid-catalyzed ring-opening of other strained rings like epoxides, where protonation of the heteroatom is the first step, followed by nucleophilic attack. libretexts.orgkhanacademy.orgstackexchange.com

Upon acid-catalyzed cleavage of a C-C bond adjacent to the carbonyl, a carbocationic intermediate is formed. Carbocation rearrangements are a common phenomenon in organic reactions, driven by the migration of a group to an adjacent electron-deficient center to form a more stable carbocation. libretexts.orglibretexts.org In the case of this compound, the initial carbocation can undergo rearrangement through hydride or alkyl shifts. libretexts.orgmasterorganicchemistry.com

A plausible pathway involves the cleavage of the C2-C3 bond, which would initially generate a secondary carbocation. This intermediate is ripe for a 1,2-hydride shift, which would relocate the positive charge to the carbon bearing the naphthyl group. This new carbocation would be significantly stabilized by resonance with the adjacent naphthalene (B1677914) ring system, a key driving force for the rearrangement. libretexts.org Such rearrangements are extremely common and proceed whenever a more stable carbocation can be formed. libretexts.orgmasterorganicchemistry.com The process involves the movement of the carbocation from an unstable state to a more stable one through structural reorganization. libretexts.org These carbocationic intermediates are central to understanding the product distributions in many organic reactions. uregina.ca

The stability and subsequent reaction of this stabilized carbocation dictate the final product structure. It can be trapped by a nucleophile or undergo further intramolecular reactions, such as cyclization onto the naphthyl ring.

The regioselectivity of the cyclobutanone (B123998) C-C bond cleavage is a critical aspect of its reactivity. The choice of the acid catalyst—whether it is a Brønsted or Lewis acid—can profoundly influence which bond is broken. nih.gov Different Lewis acids can coordinate to the carbonyl oxygen, altering its electronic properties and favoring different cleavage pathways, leading to a regiodivergent outcome. nih.gov For this compound, cleavage can occur at the C1-C2 (or C1-C4) bond or the C2-C3 (or C3-C4) bond.

Electronic Effects : The electron-donating or withdrawing nature of substituents significantly impacts the stability of potential carbocationic intermediates formed during ring opening. The 1-naphthyl group, with its extensive π-system, can stabilize an adjacent positive charge through resonance. This would favor cleavage pathways that lead to the formation of a carbocation at the C3 position.

Steric Effects : The bulky nature of the naphthyl group can create steric hindrance, potentially disfavoring certain transition states and influencing the stereochemical outcome of the rearrangement.

Catalyst Control : As demonstrated in related systems, the choice of Lewis acid can completely control the reaction pathway and the regioselectivity of the bond cleavage. nih.gov For instance, one Lewis acid might favor cleavage to yield an indenylacetic acid derivative, while another could lead to a benzoxabicyclo[3.2.1]octan-3-one scaffold. nih.gov

| Catalyst | Proposed Cleavage Site | Potential Product Type | Reference Reaction Type |

| Brønsted Acid (e.g., H₂SO₄) | C2-C3 | Naphthalene-substituted carboxylic acid | Standard acid-catalyzed cyclobutanone ring opening |

| Lewis Acid A (e.g., TiCl₄) | C1-C2 | Tetralone derivative after intramolecular cyclization | Lewis acid-catalyzed rearrangement nih.gov |

| Lewis Acid B (e.g., SnCl₄) | C2-C3 | Phenalene-type scaffold after rearrangement and annelation | Lewis acid-catalyzed regiodivergent cleavage nih.gov |

The products obtained from the acid-catalyzed rearrangement of this compound are themselves valuable synthetic intermediates. These molecules, typically containing a functionalized naphthalene core, can be used to construct more complex polycyclic aromatic systems. For example, a rearrangement product bearing a carboxylic acid or an enone moiety can undergo intramolecular Friedel-Crafts-type reactions. researchgate.net This annelation process, often promoted by strong acids, can lead to the formation of new rings fused to the original naphthalene system, yielding elaborate structures such as benzofluorenes or other advanced polycyclic aromatic hydrocarbons. The cascade ring-opening/cyclization sequence is a powerful strategy for building molecular complexity in a single pot. researchgate.net

Thermolytic and Photolytic Transformations of the Cyclobutanone Ring

Owing to their inherent ring strain, cyclobutanones readily undergo ring-opening under thermal or photochemical conditions. nih.gov

Thermolysis : Upon heating, this compound is expected to undergo a 4π-electrocyclic ring opening to form a vinylketene intermediate. nih.gov The regiochemistry of this ring opening is influenced by the substituents. The resulting highly reactive vinylketene can then undergo several subsequent reactions. A prominent pathway would be an intramolecular [2+2] cycloaddition, where the ketene (B1206846) moiety reacts with the naphthyl ring, potentially leading to complex, fused polycyclic ketones.

Photolysis : The photochemistry of cyclobutanones is well-studied and typically involves two primary processes known as Norrish Type I and Norrish Type II reactions. researchgate.net

Norrish Type I Cleavage : This pathway involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group upon excitation, forming a diradical intermediate. This diradical can then undergo decarbonylation (loss of carbon monoxide) to yield cyclopropane (B1198618) and alkene products. For this compound, this could lead to the formation of 1-vinylnaphthalene (B14741) and ethylene, or a naphthyl-substituted cyclopropane.

Norrish Type II Reaction : This process occurs if there is a γ-hydrogen available for abstraction. Since this compound lacks γ-hydrogens on the ring, this pathway is not directly applicable to the core structure but could be relevant for derivatives with appropriate side chains.

Nucleophilic and Electrophilic Reactions Involving the this compound Core

The this compound molecule possesses two main sites for chemical reactions: the electrophilic carbonyl carbon and the nucleophilic naphthalene ring system.

Nucleophilic Reactions : The carbonyl group (C=O) is highly polarized, with the carbon atom carrying a partial positive charge, making it an excellent electrophile for nucleophilic addition. masterorganicchemistry.comlibretexts.org This is the most important reaction of carbonyls. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the carbonyl carbon, which changes its hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org

A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, hydrides (from NaBH₄ or LiAlH₄), and enolates, can add to the carbonyl group. wikipedia.orgyoutube.com This 1,2-nucleophilic addition results in the formation of a tertiary alcohol after protonation of the intermediate alkoxide. libretexts.orgyoutube.com The steric bulk of the naphthyl group at the C3 position may influence the trajectory of the incoming nucleophile.

| Nucleophile Reagent | Reaction Type | Product after Workup | Reference Reaction Type |

| CH₃MgBr (Grignard) | 1,2-Nucleophilic Add. | 1-Methyl-3-(1-naphthyl)cyclobutanol | Grignard Reaction wikipedia.org |

| NaBH₄ | Reduction | 3-(1-Naphthyl)cyclobutanol | Hydride Reduction masterorganicchemistry.com |

| HCN / KCN | Cyanohydrin Formation | 1-Cyano-3-(1-naphthyl)cyclobutanol | Addition of Cyanide masterorganicchemistry.com |

| Ph₃P=CH₂ (Wittig) | Olefination | Methylidene-3-(1-naphthyl)cyclobutane | Wittig Reaction wikipedia.org |

Electrophilic Reactions : The naphthalene ring is susceptible to electrophilic aromatic substitution (EAS). byjus.commsu.edu The cyclobutanone ring, attached to the C1 position of the naphthalene, will act as a deactivating group due to the electron-withdrawing nature of the carbonyl. This deactivation occurs because the carbonyl group can pull electron density from the aromatic ring. youtube.com

In EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, the incoming electrophile will be directed to positions on the naphthalene ring that are least deactivated. msu.edumasterorganicchemistry.com For a 1-substituted naphthalene, electrophilic attack typically occurs at the C4 and C5 positions. The deactivating effect of the cyclobutanone substituent would slow the reaction rate compared to unsubstituted naphthalene.

Metal-Catalyzed Activations and Transformations of the Cyclobutanone Moiety

Transition metal catalysis provides a versatile platform for activating and transforming strained rings. cnr.itbeilstein-journals.org Metal complexes can interact with this compound in several ways, leading to unique reaction pathways that are not accessible under thermal or standard acidic/basic conditions.

Lewis Acid Catalysis : As mentioned in section 3.1.2, metal-based Lewis acids (e.g., TiCl₄, SnCl₄, In(OTf)₃) can activate the carbonyl group, facilitating ring-opening rearrangements. nih.govnih.gov The choice of metal and ligands can precisely control the reaction's regioselectivity. nih.gov

Ring Expansion and Annulation : Transition metals can catalyze the insertion of unsaturated components into the cyclobutanone ring. For example, a palladium or rhodium catalyst could mediate the insertion of an alkyne or allene, leading to ring-expanded products such as cyclohexenones or cyclopentenones.

Decarbonylation : Metals like rhodium and palladium are known to catalyze the decarbonylation of aldehydes and ketones. In the case of this compound, this would likely proceed via oxidative addition of the metal into a C-C bond adjacent to the carbonyl, followed by migratory insertion and reductive elimination of carbon monoxide to yield a naphthyl-substituted cyclopropane.

Cross-Coupling Reactions : While less common for the cyclobutanone ring itself, metal catalysis can be employed to functionalize derivatives. For instance, if the cyclobutanone is converted to an enol triflate, it could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce new substituents onto the four-membered ring.

C-C Bond Activation Strategies in Cyclobutanone Derivatives

The activation of traditionally inert C-C single bonds is a powerful strategy for constructing complex molecular frameworks. nih.gov In cyclobutanone derivatives, the cleavage of an α-C-C bond is facilitated by the release of ring strain, a tactic commonly employed in synthetic chemistry. nih.gov Transition metal catalysis has emerged as a primary tool for achieving this transformation in a controlled manner. nih.gov

Rhodium(I) catalysts, in particular, have been effective in promoting the direct oxidative addition into the enantiotopic C-C bonds of cyclobutanones. nih.gov This process typically initiates with the coordination of the transition metal to the cyclobutanone. Subsequently, the metal center inserts into one of the α-C-C bonds via oxidative addition, cleaving the four-membered ring and forming a metallacyclopentanone intermediate. researchgate.net This reactive intermediate is central to the diverse reactivity of cyclobutanones, serving as the precursor for subsequent bond-forming events.

In the context of furan-fused cyclobutanones (FCBs), a class of compounds that includes analogues of this compound, a plausible reaction pathway has been proposed based on experimental and theoretical studies. researchgate.net The mechanism commences with the generation of a metallacycle through the oxidative addition of the catalyst (e.g., Rhodium or Gold) to the cyclobutanone. researchgate.net This initial C-C bond cleavage is the key step that unlocks the potential of the cyclobutanone to act as a four-carbon (C4) building block in subsequent reactions. researchgate.netresearchgate.net The stability and reactivity of the resulting metallacycle dictate the course of the ensuing transformation, leading to various annulation products.

Cycloaddition Reactions Utilizing Cyclobutanones as C4 Synthons

Following C-C bond activation, the resulting metallacyclic intermediate can be trapped by various coupling partners in cycloaddition reactions. This "cut-and-sew" approach allows cyclobutanones to function as versatile C4 synthons for the rapid assembly of more complex cyclic architectures. nih.govspringernature.com Research on furan-fused cyclobutanones (FCBs) bearing a 1-naphthyl substituent has demonstrated their utility in both [4+2] and [4+4] cycloaddition reactions to construct diverse heterocycles. researchgate.netnih.gov

A rhodium-catalyzed, highly enantioselective [4+2]-cycloaddition has been developed between FCBs and imines. researchgate.netresearchgate.net In this sequence, the rhodium catalyst first activates the cyclobutanone via C-C bond cleavage. The resulting intermediate then undergoes migratory insertion with the imine, leading to a seven-membered metallacycle. researchgate.net A final reductive elimination step furnishes the desired furan-fused lactam product. researchgate.net

Furthermore, a gold-catalyzed diastereoselective [4+4]-cycloaddition has been achieved using anthranils as the coupling partner. researchgate.netresearchgate.net This transformation also proceeds through a catalytic C-C bond activation and a stepwise annulation sequence. researchgate.net The reaction involving the 1-naphthyl-substituted FCB has been shown to be particularly efficient. researchgate.net These programmable [4+n]-cycloadditions highlight the synthetic potential of cyclobutanone derivatives as modular building blocks. nih.gov

The table below summarizes the research findings for cycloaddition reactions involving a furan-fused cyclobutanone with a 1-naphthyl substituent.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [4+4]-Cycloaddition | Furan-fused cyclobutanone bearing a 1-naphthyl group | Anthranil | Au-catalyzed | Furan-fused eight-membered lactam | 89 | researchgate.net |

| [4+2]-Cycloaddition | Furan-fused cyclobutanone | Imine | Rh-catalyzed | Furan-fused six-membered lactam | Not specified for naphthyl derivative | researchgate.netresearchgate.net |

Theoretical and Computational Studies of 3 1 Naphthyl Cyclobutanone

Electronic Structure and Bonding Analysis of the 3-(1-Naphthyl)cyclobutanone System

The electronic structure of this compound is a fascinating amalgamation of the properties of its two constituent moieties: the strained cyclobutanone (B123998) ring and the aromatic naphthalene (B1677914) system. The cyclobutanone ring, with its inherent angle and torsional strain, possesses a unique electronic environment. The carbonyl group within this ring introduces polarity and a site for nucleophilic attack. The C-C bonds in the cyclobutanone ring are weaker than those in acyclic alkanes due to the ring strain.

Computational methods, such as Density Functional Theory (DFT), can provide precise information about the geometric parameters of this compound. Below is a table of predicted bond lengths and angles for the key structural features of the molecule, based on calculations of similar substituted cyclobutanones and naphthyl-containing compounds.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C1-C2 Bond Length | ~1.54 Å |

| C2-C3 Bond Length | ~1.55 Å |

| C3-C(Naphthyl) Bond Length | ~1.51 Å |

| C-C-C (ring) Bond Angles | ~88-91° |

| C-C=O Bond Angle | ~134° |

Conformational Landscape and Dynamics of the Cyclobutanone Ring in the Presence of Naphthyl Substitution

The cyclobutanone ring is not planar but adopts a puckered conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.org This puckering is a dynamic process, with the ring rapidly flipping between different puckered conformations. The presence of a bulky substituent, such as the 1-naphthyl group at the 3-position, has a profound impact on the conformational landscape of the cyclobutanone ring.

The naphthyl group can occupy either an axial-like or an equatorial-like position in the puckered ring. The steric bulk of the naphthyl group will strongly disfavor the axial-like conformation due to significant steric hindrance with the hydrogen atoms on the cyclobutanone ring. Consequently, the equatorial-like conformation is expected to be the most stable. The specific puckering angle of the cyclobutanone ring will also be influenced by the orientation of the naphthyl substituent to minimize steric clashes.

Computational modeling can be employed to map the potential energy surface of this compound and identify the most stable conformers and the energy barriers for interconversion between them. The table below summarizes the expected conformational preferences and the key dihedral angle that describes the puckering of the cyclobutanone ring.

| Conformer | Relative Energy | Key Dihedral Angle (C1-C2-C3-C4) |

|---|---|---|

| Equatorial-like Naphthyl | Global Minimum | ~20-30° |

| Axial-like Naphthyl | Higher Energy | ~20-30° |

| Planar Transition State | Highest Energy | 0° |

Computational Modeling of Reaction Pathways and Transition States for Cyclobutanone Transformations

Cyclobutanones are known to undergo a variety of chemical transformations, with photochemical reactions being particularly prominent. acs.orgresearchgate.net One of the most studied reactions is the Norrish Type I cleavage, which involves the homolytic cleavage of the C1-C2 bond adjacent to the carbonyl group upon photoexcitation. This cleavage leads to the formation of a diradical intermediate, which can then undergo further reactions such as decarbonylation to form a cyclopropane (B1198618) and carbon monoxide, or ring-opening to form an alkene and a ketene (B1206846).

Computational modeling is an essential tool for elucidating the mechanisms of these complex photochemical reactions. youtube.com By calculating the potential energy surfaces of the excited states, it is possible to identify the reaction pathways, locate the transition states, and predict the product distribution.

The presence of the 1-naphthyl substituent in this compound is expected to influence these photochemical transformations. The naphthyl group can act as a photosensitizer, absorbing light and transferring the energy to the cyclobutanone moiety. Furthermore, the electronic properties of the naphthyl group can stabilize or destabilize the radical intermediates formed during the reaction, thereby altering the reaction pathways and product yields. For instance, the aromatic system could potentially stabilize an adjacent radical through resonance.

The following table presents hypothetical relative activation energies for different photochemical pathways of this compound, illustrating how the naphthyl substituent might influence the reactivity.

| Reaction Pathway | Hypothetical Relative Activation Energy | Plausible Influence of Naphthyl Group |

|---|---|---|

| Norrish Type I Cleavage (C1-C2) | Moderate | Minimal direct electronic effect on this bond. |

| Norrish Type I Cleavage (C1-C4) | Moderate | Minimal direct electronic effect on this bond. |

| Decarbonylation of Diradical | Low | Naphthyl group may influence the stability of the resulting cyclopropyl (B3062369) radical. |

| Ring Opening to Alkene and Ketene | Moderate to High | The bulky naphthyl group may sterically hinder certain ring-opening pathways. |

Influence of the Naphthyl Moiety on Molecular Orbitals and Reactivity Descriptors

The reactivity of a molecule is intimately linked to the energies and spatial distributions of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com In cyclobutanone, the HOMO is typically associated with the non-bonding lone pair electrons on the carbonyl oxygen, while the LUMO is the antibonding π* orbital of the C=O bond.

The introduction of the 1-naphthyl group in this compound leads to a mixing of the molecular orbitals of the two fragments. The π orbitals of the naphthalene ring will interact with the σ orbitals of the cyclobutanone ring and the π orbitals of the carbonyl group. This interaction will result in a new set of molecular orbitals with altered energies and compositions.

Specifically, the HOMO of this compound is expected to have significant contributions from the π orbitals of the naphthalene ring, making it higher in energy than the HOMO of unsubstituted cyclobutanone. The LUMO is likely to remain localized on the C=O π* orbital, but its energy may be lowered due to electronic communication with the naphthyl group. The resulting smaller HOMO-LUMO gap would suggest increased reactivity of the molecule. mdpi.com

Other reactivity descriptors, such as the molecular electrostatic potential (MEP), can also be computationally evaluated. The MEP map would reveal the electron-rich and electron-poor regions of the molecule. The naphthalene ring is expected to be an electron-rich region, while the area around the carbonyl oxygen will be electron-rich (negative potential) and the carbonyl carbon will be electron-poor (positive potential), confirming its susceptibility to nucleophilic attack. mdpi.com

The table below summarizes the expected influence of the naphthyl moiety on key molecular orbitals and reactivity descriptors.

| Property | Unsubstituted Cyclobutanone (Reference) | This compound (Expected) |

|---|---|---|

| HOMO Energy | Lower | Higher (destabilized) |

| LUMO Energy | Higher | Lower (stabilized) |

| HOMO-LUMO Gap | Larger | Smaller |

| Nucleophilicity | Moderate | Increased |

| Electrophilicity of Carbonyl Carbon | Moderate | Slightly modulated by naphthyl group's electronic effect |

Applications of 3 1 Naphthyl Cyclobutanone As a Building Block in Complex Organic Synthesis

Utilization in the Construction of Polycyclic and Fused Ring Systems

The rigid framework and inherent reactivity of 3-(1-Naphthyl)cyclobutanone make it an excellent starting material for the synthesis of complex polycyclic and fused ring systems. A notable application is its use in acid-catalyzed rearrangement reactions to generate tetracyclic ketones, which can then be further transformed into polycyclic aromatic hydrocarbons such as chrysenes. cdnsciencepub.com

The synthesis of this compound can be achieved through the reaction of 1-naphthylketene with cycloalkadienes. cdnsciencepub.com Once obtained, this cyclobutanone (B123998) derivative can undergo a facile rearrangement under acidic conditions. For instance, treatment with phosphorous pentoxide in benzene (B151609) at room temperature can induce a ring-opening and subsequent intramolecular cyclization, leading to the formation of a tetracyclic ketone. cdnsciencepub.com This transformation is driven by the relief of ring strain in the four-membered ring and the formation of a more stable polycyclic system.

The resulting tetracyclic ketones serve as valuable intermediates for the synthesis of chrysenes, a class of polycyclic aromatic hydrocarbons with a four-ring fused system. Dehydrogenation of the tetracyclic ketone, for example, using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can lead to the formation of the fully aromatic chrysene (B1668918) core. cdnsciencepub.com This methodology provides a novel and efficient entry into the synthesis of substituted chrysenes and related polycyclic aromatic compounds.

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | P2O5, Benzene | Tetracyclic Ketone | >85% | cdnsciencepub.com |

| Tetracyclic Ketone | DDQ | Chrysene | 55% | cdnsciencepub.com |

Synthetic Routes to Bioactive Molecule Scaffolds Through this compound Transformations

The tetracyclic frameworks generated from the acid-catalyzed rearrangement of this compound are not only precursors to polycyclic aromatic hydrocarbons but also serve as scaffolds for molecules with potential biological activity, such as steroid-like structures. The conversion of these tetracyclic ketones into substituted cyclopentenophenanthrenes demonstrates the utility of this compound in accessing these important molecular architectures. cdnsciencepub.com

The synthesis of these steroid-like derivatives from the tetracyclic ketones obtained from this compound involves a series of transformations. For example, reduction of the ketone functionality to an alcohol, followed by dehydration and subsequent aromatization, can lead to the formation of cyclopenteno[a]phenanthrene. cdnsciencepub.com This transformation highlights a powerful strategy for the construction of the core structure of certain steroids and their analogs. The ability to introduce substituents on the initial cyclobutanone or the cycloalkadiene partner allows for the synthesis of a variety of substituted steroid-like molecules, which could be valuable for structure-activity relationship studies in medicinal chemistry.

| Precursor | Transformation Steps | Final Product | Reference |

|---|---|---|---|

| Tetracyclic Ketone from this compound | Reduction, Dehydration, Aromatization | Cyclopenteno[a]phenanthrene | cdnsciencepub.com |

Development of Advanced Synthetic Methodologies Utilizing Cyclobutanone Ring Strain

The inherent ring strain of the cyclobutanone moiety in this compound is a key driver for its reactivity and utility in organic synthesis. researchgate.net This strain, arising from bond angle distortion and torsional strain, elevates the ground state energy of the molecule, thereby providing a thermodynamic driving force for ring-opening and ring-expansion reactions. researchgate.netwikipedia.org The development of synthetic methodologies that harness this ring strain allows for the construction of complex molecular architectures that would be challenging to access through other means.

The acid-catalyzed rearrangement of this compound into tetracyclic ketones is a prime example of a strain-release-driven transformation. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through a proposed mechanism involving protonation of the carbonyl oxygen, followed by a Wagner-Meerwein-type rearrangement where the strained C-C bond of the cyclobutanone cleaves, leading to a ring-expanded carbocation intermediate that subsequently cyclizes onto the naphthyl ring.

While the acid-catalyzed rearrangement is a well-established method, the unique reactivity of aryl-substituted cyclobutanones continues to inspire the development of new synthetic strategies. For instance, transition metal-catalyzed reactions of related cyclobutanone derivatives have been shown to proceed via different mechanistic pathways, offering alternative and potentially more selective methods for C-C bond activation and the formation of new ring systems. Although not specifically demonstrated for this compound, nickel-catalyzed Favorskii-type rearrangements of cyclobutanone oxime esters to cyclopropanecarbonitriles highlight the potential for developing novel transformations that exploit the reactivity of the cyclobutanone core. organic-chemistry.org Such methodologies could potentially be adapted to this compound to access a diverse range of functionalized cyclopropane (B1198618) derivatives.

Potential as a Precursor in Molecular Architecture and Functional Materials Development

While the primary applications of this compound reported in the literature focus on its role as a building block in the synthesis of polycyclic hydrocarbons and bioactive scaffolds, its unique structural features suggest potential for its use as a precursor in the development of novel molecular architectures and functional materials. The combination of a rigid, planar naphthyl group and a reactive, strained cyclobutanone ring makes it an intriguing candidate for the construction of well-defined molecular structures with specific electronic and photophysical properties.

The naphthyl moiety is a known chromophore, and its incorporation into larger conjugated systems can influence their optical and electronic properties. mdpi.com The cyclobutanone ring, on the other hand, can be seen as a versatile functional handle that can be transformed into other structural motifs through ring-opening or ring-expansion reactions. For example, the controlled polymerization of bifunctional monomers containing cyclobutane (B1203170) rings has been explored for the synthesis of novel polymers. nih.gov Although not yet demonstrated, it is conceivable that derivatives of this compound could be designed as monomers for step-growth polymerization or ring-opening metathesis polymerization (ROMP) to create polymers with unique architectures and properties.

Furthermore, the rigid and well-defined geometry of molecules derived from this compound could be exploited in the design of molecular wires or other components for molecular electronics. rsc.orgosaka-u.ac.jpnih.gov The ability to construct extended, conjugated systems through transformations of the cyclobutanone ring, coupled with the inherent properties of the naphthyl group, could lead to the development of new materials with applications in organic electronics. While these applications are currently speculative, the fundamental reactivity and structural characteristics of this compound provide a strong foundation for future research in these areas.

Future Research Directions and Emerging Opportunities in 3 1 Naphthyl Cyclobutanone Chemistry

Development of Novel Catalytic Asymmetric Syntheses of 3-(1-Naphthyl)cyclobutanone Derivatives

The synthesis of enantiomerically enriched cyclobutane (B1203170) derivatives is of significant interest due to their prevalence in biologically active molecules and natural products. nih.gov Future research in the chemistry of this compound will undoubtedly focus on the development of novel and efficient catalytic asymmetric methods to access its derivatives with high levels of stereocontrol.

One promising avenue is the use of chiral transition metal catalysts. For instance, rhodium-catalyzed asymmetric intramolecular cyclopropanation of diazo compounds, followed by homoconjugate addition, has been shown to be an effective strategy for constructing enantiomerically enriched cyclobutanes. nih.gov The development of new chiral ligands for rhodium or other transition metals, such as palladium or copper, could enable the direct asymmetric synthesis of this compound derivatives from readily available starting materials. The enantioselective desymmetrization of prochiral cyclobutanones using chiral catalysts is another powerful approach. nih.gov This strategy could be applied to 3-substituted cyclobutanones, where a chiral catalyst differentiates between the two enantiotopic α-positions. For example, chiral lithium amides have been used for the enantioselective deprotonation of 3-phenylcyclobutanone, leading to chiral silyl (B83357) enol ethers that can be further functionalized. nih.gov

Organocatalysis also presents a wealth of opportunities. Chiral amines, phosphoric acids, and squaramides have emerged as powerful catalysts for a variety of asymmetric transformations. mdpi.com The development of organocatalytic methods for the enantioselective α-functionalization of this compound, such as aldol (B89426), Mannich, or Michael reactions, would provide a metal-free and environmentally benign route to chiral derivatives. For example, the use of a chiral oxazaborolidinium ion catalyst has been successful in the asymmetric synthesis of cyclopropyl (B3062369) derivatives that can be rearranged to cyclobutanones. mdpi.com

The following table summarizes potential catalytic systems for the asymmetric synthesis of this compound derivatives:

| Catalytic System | Potential Reaction | Key Features |

| Chiral Rhodium(II) Carboxylates | Intramolecular cyclopropanation of a suitable diazo precursor | High enantioselectivity for the formation of bicyclobutane intermediates. nih.gov |

| Chiral Palladium Complexes | Asymmetric α-arylation or α-alkenylation | Direct introduction of functional groups at the α-position. |

| Chiral Lithium Amides | Enantioselective deprotonation and subsequent trapping | Access to chiral enolates for further reactions. nih.gov |

| Chiral Proline Derivatives | Asymmetric aldol or Mannich reactions | Metal-free conditions and high stereocontrol. |

| Chiral Phosphoric Acids | Enantioselective functionalization of the carbonyl group | Activation of the ketone for nucleophilic attack. |

Exploration of Unconventional Reactivity Modes and Synthetic Pathways for Cyclobutanone (B123998) Scaffolds

The inherent ring strain of the cyclobutanone core in this compound makes it a substrate ripe for the exploration of unconventional reactivity modes. These transformations, often driven by the release of strain, can lead to the rapid construction of complex molecular architectures.

Ring Expansion and Rearrangement Reactions: Ring expansion of cyclobutanones to cyclopentanones or other larger rings is a well-established transformation. researchgate.net For this compound, this could be triggered by various reagents, including diazomethane (B1218177) or trimethylsilyldiazomethane, potentially leading to novel 3-naphthyl-substituted cyclopentanones. The stereochemical outcome of such rearrangements will be a key area of investigation. Furthermore, the unique electronic properties of the naphthyl group could influence the regioselectivity of the ring expansion.

C-C Bond Activation: Transition metal-catalyzed activation of the C-C bonds in the cyclobutanone ring is a powerful strategy for the synthesis of diverse molecular scaffolds. nih.gov Rhodium and palladium catalysts have been shown to mediate the cleavage of the C1-C2 bond in cyclobutanones, leading to the formation of metallacyclic intermediates that can be trapped with various coupling partners. Applying this methodology to this compound could provide access to a wide range of functionalized naphthalene (B1677914) derivatives that would be difficult to synthesize using traditional methods.

Photochemical Transformations: The naphthyl chromophore in this compound suggests a rich and largely unexplored photochemical reactivity. Irradiation of naphthalene-containing cyclobutanes can lead to photocleavage reactions. oup.com In the case of this compound, UV irradiation could potentially induce intramolecular [2+2] cycloadditions between the naphthyl ring and the cyclobutanone carbonyl or enol form, leading to complex polycyclic structures. Furthermore, the photochemistry of related naphthalene acrylic acids has been shown to result in [2+2] cycloadditions, suggesting that the naphthyl group can actively participate in photochemical transformations. rsc.org The study of the photophysical properties and photochemical reactions of this compound represents a significant opportunity for discovering novel transformations.

The following table outlines potential unconventional reactivity modes for this compound:

| Reactivity Mode | Triggering Condition | Potential Products |

| Ring Expansion | Diazoalkanes, Lewis acids | 3-Naphthyl-substituted cyclopentanones |

| C-C Bond Activation | Rhodium or Palladium catalysts | Functionalized open-chain naphthalene derivatives |

| Photochemical Cycloaddition | UV irradiation | Polycyclic cage-like compounds |

| Strain-Release Reactions | Radical initiators, photoredox catalysis | Functionalized cyclobutane derivatives |

Advanced Computational Predictions for Unexplored Transformations and Derivatizations

The complexity of the potential reaction pathways for this compound makes computational chemistry an invaluable tool for guiding synthetic efforts. Density Functional Theory (DFT) and other advanced computational methods can be employed to predict the feasibility and selectivity of unexplored transformations and derivatizations.

Predicting Reaction Pathways and Transition States: Computational studies can be used to model the reaction coordinates of potential transformations, such as ring expansions, C-C bond activations, and photochemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely reaction pathways and identify potential kinetic and thermodynamic products. For example, DFT calculations have been used to investigate the mechanisms of cycloaddition reactions involving thioketones and nitrilimines. chemrxiv.org Similar approaches could be applied to predict the outcomes of cycloaddition reactions involving this compound.

Understanding Stereoselectivity: For asymmetric reactions, computational modeling can provide insights into the origins of stereoselectivity. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, it is possible to understand the non-covalent interactions that govern the stereochemical outcome. This knowledge can then be used to design more selective catalysts and reaction conditions. Theoretical studies have been successfully used to probe substituent effects in stereoselective Diels-Alder reactions, providing a framework for understanding and predicting stereoselectivity. nih.gov

Exploring Excited-State Reactivity: The photochemical behavior of this compound can be investigated using time-dependent DFT (TD-DFT) and other methods for studying excited electronic states. These calculations can predict the nature of the excited states, their lifetimes, and the potential photochemical reaction pathways that can be accessed upon photoexcitation. Computational studies on the ring-opening of 3-formylcyclobutene (B1251293) have demonstrated the power of these methods in predicting photochemical outcomes. researchgate.net

The following table highlights the potential applications of computational chemistry in the study of this compound:

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism and pathway analysis | Feasibility and regioselectivity of ring expansions and C-C bond activations. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions | Origin of stereoselectivity in asymmetric catalysis. |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations | Prediction of photochemical reactivity and potential photoproducts. |

| Neural Network Potentials (NNP) | High-throughput screening of reaction pathways | Identification of novel and unexpected transformations. arxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.